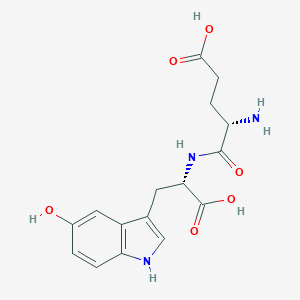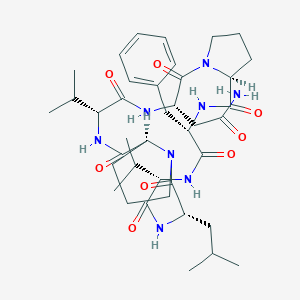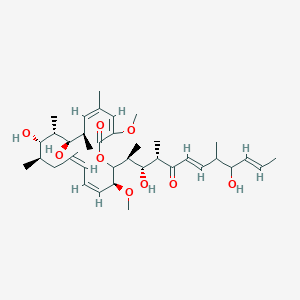
6-Hydroximino-4-androstene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroximino-4-androstene-3,17-dione (also known as 6-OHAD) is a synthetic compound that has been studied for its potential as an anti-cancer agent. It is a derivative of the hormone androstenedione, which is produced naturally in the body.
Mécanisme D'action
The mechanism of action of 6-OHAD involves its ability to inhibit the enzyme aromatase, which is involved in the production of estrogen. By inhibiting aromatase, 6-OHAD reduces the levels of estrogen in the body, which can help to slow the growth of estrogen-dependent cancers. Additionally, 6-OHAD has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-OHAD has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose metabolism. Additionally, 6-OHAD has been shown to have neuroprotective effects, potentially making it useful for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-OHAD in lab experiments is its specificity for aromatase inhibition. Unlike other aromatase inhibitors, 6-OHAD does not affect other enzymes in the steroid biosynthesis pathway, reducing the potential for off-target effects. However, one limitation of using 6-OHAD is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 6-OHAD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-OHAD, as well as its potential for use in the treatment of other diseases beyond cancer. Finally, more research is needed to determine the optimal dosage and administration of 6-OHAD for therapeutic use.
In conclusion, 6-Hydroximino-4-androstene-3,17-dione is a synthetic compound that has shown promise as an anti-cancer agent. Its specificity for aromatase inhibition and potential for sensitizing cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential for use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 6-OHAD involves the conversion of androstenedione into 6-OHAD through a series of chemical reactions. The first step involves the oxidation of androstenedione to 4-androstene-3,17-dione (AD), which is then reacted with hydroxylamine hydrochloride to form 6-hydroximino-4-androstene-3,17-dione (6-OHAD). The purity and yield of the product can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
6-OHAD has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and ovarian cancer cells. Additionally, 6-OHAD has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propriétés
Numéro CAS |
140421-65-4 |
|---|---|
Nom du produit |
6-Hydroximino-4-androstene-3,17-dione |
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(6E,8R,9S,10R,13S,14S)-6-hydroxyimino-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25NO3/c1-18-7-5-11(21)9-15(18)16(20-23)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,23H,3-8,10H2,1-2H3/b20-16+/t12-,13-,14-,18+,19-/m0/s1 |
Clé InChI |
ALPVAQARJWKHPM-WKXLPGNXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C/C(=N\O)/C4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(=NO)C4=CC(=O)CCC34C |
Synonymes |
6-hydroximino-4-androstene-3,17-dione 6-hydroximinoandrostenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)